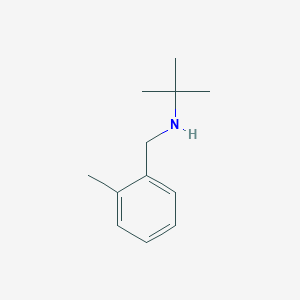

N-(tert-butyl)-N-(2-methylbenzyl)amine

Descripción general

Descripción

N-(tert-butyl)-N-(2-methylbenzyl)amine: is an organic compound that belongs to the class of amines Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups This particular compound features a tert-butyl group and a 2-methylbenzyl group attached to the nitrogen atom, making it a secondary amine

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing N-(tert-butyl)-N-(2-methylbenzyl)amine is through reductive amination. This involves the reaction of 2-methylbenzaldehyde with tert-butylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

N-Alkylation: Another method involves the N-alkylation of tert-butylamine with 2-methylbenzyl chloride or bromide in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and output.

Análisis De Reacciones Químicas

Key Mechanistic Features:

-

Carbocation Stability : The tert-butyl group stabilizes carbocations, enabling efficient nucleophilic attacks. This is critical in SN1 reactions, where the rate-determining step involves carbocation formation .

-

Catalytic Efficiency : Cu(OTf)₂ enhances reaction rates in Ritter reactions by facilitating nitrile activation, with optimal yields (87–89%) achieved at 5–10 mol% catalyst loading .

Substrate Compatibility:

Reactions tolerate diverse substituents, including electron-donating (e.g., methyl) and electron-withdrawing (e.g., fluoro) groups on aryl nitriles. For example:

| Substrate | Product | Yield | Conditions |

|---|---|---|---|

| 2-Methylbenzonitrile | N-(tert-butyl)-2-methylbenzamide | 46% | Cu(OTf)₂, RT, 5 h |

| 3-Fluorobenzonitrile | N-(tert-butyl)-3-fluorobenzamide | 84% | Cu(OTf)₂, RT, 5 h |

Functionalization and Derivatives

N-(tert-butyl)-N-(2-methylbenzyl)amine can undergo further functionalization:

-

Reductive Amination :

Analogous compounds like 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine are synthesized via one-pot reductive amination, achieving 91% yield under solvent-free conditions . -

Protection/Deprotection :

Di-tert-butyl dicarbonate (Boc₂O) serves as a protecting agent for amines. For example, tert-butyl phenylcarbamate is synthesized in 98% yield using Boc₂O .

Analytical and Spectroscopic Data

While specific data for N-(tert-butyl)-N-(2-methylbenzyl)amine are unavailable, related compounds exhibit characteristic NMR profiles:

-

¹H NMR : tert-butyl groups resonate at δ 1.48 (s, 9H), while aromatic protons from 2-methylbenzyl groups appear at δ 7.72 (d, J = 7.5 Hz) .

-

¹³C NMR : Carbonyl carbons in amides appear at δ 166.9, and tert-butyl carbons at δ 28.9 .

Challenges and Limitations

Aplicaciones Científicas De Investigación

Organic Synthesis

N-(tert-butyl)-N-(2-methylbenzyl)amine serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to undergo transformations such as nitrosation and amidation highlights its versatility.

Nitrosation Reactions

One significant application of this compound is in the formation of N-nitroso derivatives. The use of tert-butyl nitrite (TBN) allows for efficient nitrosation of secondary amines under solvent-free conditions, leading to high yields of N-nitroso compounds. This method is advantageous due to its simplicity and reduced exposure to hazardous reagents.

| Amine | Yield (%) | Reaction Conditions |

|---|---|---|

| N-benzylaniline | 96 | TBN at room temperature |

| N-isopropylaniline | >94 | TBN under mild conditions |

| N-methyl aniline | 94 | TBN in solvent-free conditions |

This table summarizes the efficiency of TBN in nitrosating various amines, demonstrating the effectiveness of this compound as a substrate for such reactions .

Amidation and Synthesis of Complex Molecules

This compound is also used in the synthesis of complex molecules, including pharmaceuticals. For example, it is involved in synthesizing αvβ3 integrin antagonists, which are critical in treating various diseases, including cancer.

Pharmaceutical Applications

The pharmaceutical industry utilizes this compound for developing drugs targeting specific biological pathways.

Drug Development

This compound acts as a building block for synthesizing biologically active compounds. Its derivatives have been explored for their potential in treating conditions related to cardiovascular diseases and cancer. For instance, derivatives of this compound have shown promise as inhibitors in specific enzyme pathways, enhancing therapeutic efficacy .

Material Science

In material science, this compound is employed as a curing agent and modifier for polymers.

Polymer Modification

The compound can be used to modify polymer properties, enhancing their thermal stability and mechanical strength. Its incorporation into polymer matrices results in materials with improved performance characteristics suitable for industrial applications .

Case Study 1: Synthesis of N-Nitroso Compounds

A recent study demonstrated the use of this compound in synthesizing various N-nitroso compounds via TBN. The study highlighted the reaction's efficiency under mild conditions and the high purity of the products obtained through simple work-up procedures .

Case Study 2: Pharmaceutical Applications

Research published on the synthesis of αvβ3 integrin antagonists illustrated how derivatives of this compound were synthesized and evaluated for biological activity. The findings suggested that these compounds could serve as effective therapeutic agents due to their ability to inhibit specific biological targets .

Mecanismo De Acción

The mechanism of action for N-(tert-butyl)-N-(2-methylbenzyl)amine would depend on its specific application. Generally, as an amine, it can act as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparación Con Compuestos Similares

N-(tert-butyl)-N-(benzyl)amine: Similar structure but without the methyl group on the benzyl ring.

N-(isopropyl)-N-(2-methylbenzyl)amine: Similar structure but with an isopropyl group instead of a tert-butyl group.

Uniqueness: N-(tert-butyl)-N-(2-methylbenzyl)amine is unique due to the presence of both the tert-butyl and 2-methylbenzyl groups, which can influence its reactivity and interactions in chemical and biological systems. The steric and electronic effects of these groups can make it distinct from other similar compounds.

Actividad Biológica

N-(tert-butyl)-N-(2-methylbenzyl)amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.

Chemical Structure and Synthesis

This compound is an organic compound characterized by a tert-butyl group and a 2-methylbenzyl moiety attached to a nitrogen atom. The synthesis typically involves the alkylation of amines with appropriate alkyl halides or other electrophiles under controlled conditions.

General Synthesis Scheme:

- Starting Materials: tert-Butylamine and 2-methylbenzyl chloride.

- Reaction Conditions: Conducted in an organic solvent (e.g., dichloromethane) with a base (e.g., sodium hydride) to facilitate the nucleophilic substitution.

- Yield: Typically high yields are reported, often exceeding 80%.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli in vitro, suggesting its potential as an antibacterial agent.

- Case Study: A study evaluated the compound's efficacy against a panel of bacterial strains, revealing an IC50 value of approximately 15 µM against S. aureus .

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties. Research indicates that it may possess activity against protozoan parasites such as Trypanosoma brucei, which causes African sleeping sickness.

- Research Findings: In a screening assay, this compound demonstrated moderate inhibition of T. brucei growth, with an IC50 value around 25 µM .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways of pathogens, disrupting their growth and replication.

- Membrane Disruption: It is hypothesized that the hydrophobic nature of the tert-butyl group allows it to integrate into microbial membranes, leading to increased permeability and cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the structure can significantly influence its potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Increase in hydrophobicity | Enhanced membrane penetration |

| Substitution on benzene ring | Altered enzyme binding affinity |

| Variation in amine group | Changes in toxicity profile |

Toxicity Profile

While exploring the therapeutic potential, it is essential to assess the toxicity of this compound. Preliminary studies indicate that at therapeutic concentrations, the compound exhibits low cytotoxicity against mammalian cell lines.

Propiedades

IUPAC Name |

2-methyl-N-[(2-methylphenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-10-7-5-6-8-11(10)9-13-12(2,3)4/h5-8,13H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOESZVXQYPGYFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405932 | |

| Record name | N-(tert-butyl)-N-(2-methylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112093-21-7 | |

| Record name | N-(tert-butyl)-N-(2-methylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.